1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid
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Overview
Description
1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid is a complex organic compound featuring a pyrimidine ring substituted with a trifluoromethyl group and a piperidine ring
Preparation Methods
The synthesis of 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The piperidine ring is then attached, and the carboxylic acid group is introduced in the final step. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Chemical Reactions Analysis
1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, using reagents such as nucleophiles or electrophiles
Scientific Research Applications
1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions at the molecular level.
Industry: It is used in the production of advanced materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the piperidine ring provides a scaffold for binding to target sites. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with trifluoromethyl groups, such as:
- 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid
- 1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidine
- 6-(Trifluoromethyl)pyrimidine-2-carboxylic acid
Compared to these compounds, 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid is unique due to the presence of both the piperidine ring and the carboxylic acid group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c1-7-5-9(12(13,14)15)17-11(16-7)18-4-2-3-8(6-18)10(19)20/h5,8H,2-4,6H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQPCZURQYDUQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.